molecular formula C10H23NSi B13835976 3-[Cyclopentyl(dimethyl)silyl]propan-1-amine

3-[Cyclopentyl(dimethyl)silyl]propan-1-amine

Cat. No.: B13835976
M. Wt: 185.38 g/mol
InChI Key: SRNKVDBURXODSZ-UHFFFAOYSA-N
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Description

3-[Cyclopentyl(dimethyl)silyl]propan-1-amine is an organosilicon compound characterized by the presence of a cyclopentyl group attached to a dimethylsilyl moiety, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Cyclopentyl(dimethyl)silyl]propan-1-amine typically involves the reaction of cyclopentyl(dimethyl)silane with a suitable amine precursor under controlled conditions. One common method includes the hydrosilylation of an allylamine with cyclopentyl(dimethyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-[Cyclopentyl(dimethyl)silyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding silanol derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to prevent side reactions.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine to facilitate nucleophilic attack.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized amine products.

Scientific Research Applications

3-[Cyclopentyl(dimethyl)silyl]propan-1-amine finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[Cyclopentyl(dimethyl)silyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the silicon moiety can participate in unique chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 3-[Methoxy(dimethyl)silyl]propan-1-amine
  • 3-[Ethoxy(dimethyl)silyl]propan-1-amine
  • 3-[Cyclohexyl(dimethyl)silyl]propan-1-amine

Comparison: 3-[Cyclopentyl(dimethyl)silyl]propan-1-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H23NSi

Molecular Weight

185.38 g/mol

IUPAC Name

3-[cyclopentyl(dimethyl)silyl]propan-1-amine

InChI

InChI=1S/C10H23NSi/c1-12(2,9-5-8-11)10-6-3-4-7-10/h10H,3-9,11H2,1-2H3

InChI Key

SRNKVDBURXODSZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCN)C1CCCC1

Origin of Product

United States

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